molecular formula C21H23NO2 B231925 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one

3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one

Cat. No.: B231925
M. Wt: 321.4 g/mol
InChI Key: SPHWHUUORWKFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with cyclohexanone to form an intermediate, which is then cyclized to produce the isoindolinone core. The hydroxy group is introduced through a subsequent oxidation reaction. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group.

    Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group will yield a ketone, while reduction can produce a dehydroxylated isoindolinone .

Scientific Research Applications

3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to dopamine receptors, modulating their activity and potentially offering therapeutic benefits in neurological conditions. The compound’s unique structure allows it to interact with the allosteric binding sites of these receptors, influencing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-3-hydroxy-1-isoindolinone
  • 3-Cyclohexyl-2-hydroxy-1-isoindolinone
  • 3-Benzyl-2-cyclohexyl-1-isoindolinone

Uniqueness

3-Benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one stands out due to its combined benzyl, cyclohexyl, and hydroxy groups, which confer unique chemical and biological properties. This combination allows for versatile chemical reactions and potential therapeutic applications that are not as prominent in its similar counterparts .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one

InChI

InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2

InChI Key

SPHWHUUORWKFGS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O

Origin of Product

United States

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